molecular formula C10H14N2O3 B2400614 1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester CAS No. 293733-40-1

1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester

Cat. No.: B2400614
CAS No.: 293733-40-1
M. Wt: 210.233
InChI Key: VFAJCZHBOJFVTO-UHFFFAOYSA-N
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Description

1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.233. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Non-proteinogenic Amino Acids

1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester is utilized in the synthesis of non-proteinogenic amino-acid methyl esters with acid-sensitive and highly hindered α-amino-acid methyl esters. This process involves the alkylation of the imidazole derivative, followed by hydrolysis under mild conditions to yield the corresponding amino acids. This methodology is significant for synthesizing amino acids with sensitive side chains, highlighting its role in expanding the diversity of amino acids available for various scientific and pharmacological applications (Hoffmann & Seebach, 1997).

Chemosensor Development

Another application of derivatives of this compound is in the development of chemosensors. Specifically, imidazole-based chemosensors are synthesized for the reversible detection of cyanide and mercury ions. These sensors exhibit exclusive reactivity towards CN- ions, leading to fluorescence quenching and a decrease in singlet state lifetime, which is crucial for environmental monitoring and the detection of toxic substances (Emandi, Flanagan, & Senge, 2018).

Antifungal Agent Synthesis

Imidazole-5-carboxylate esters, including this compound derivatives, are synthesized and evaluated for antifungal activity. These compounds are crucial in developing new antifungal agents, offering potential therapeutic solutions for fungal infections. The synthesis involves Claisen formylation and subsequent reactions to produce compounds with significant fungistatic activity against various organisms, contributing to the field of medicinal chemistry and antifungal drug development (Godefroi, Van Cutsem, Van Der Eycken, & Janssen, 1967).

Properties

IUPAC Name

tert-butyl 2-formyl-3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)7-5-11-8(6-13)12(7)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAJCZHBOJFVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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